![molecular formula C13H19BrN2O3 B13454913 tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a propyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 6-bromopyridin-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to obtain the compound in high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present in the molecule.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products vary depending on the specific functional groups targeted.
Hydrolysis: Products include the corresponding amine and alcohol.
Applications De Recherche Scientifique
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (6-bromopyridin-2-yl)methylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Uniqueness
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is unique due to the presence of both a bromopyridinyl moiety and a propyl linker, which confer specific chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for targeted research applications .
Propriétés
Formule moléculaire |
C13H19BrN2O3 |
|---|---|
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
tert-butyl N-[3-(6-bromopyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-5-9-18-11-7-4-6-10(14)16-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,17) |
Clé InChI |
JMTCYEAZDVXHJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC1=NC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


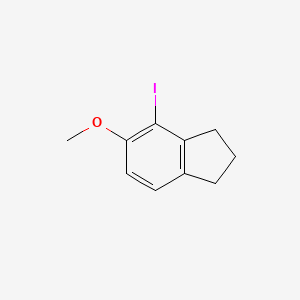
![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)
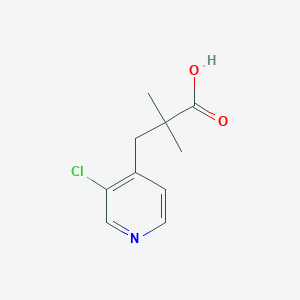
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine](/img/structure/B13454856.png)
amino}phenyl)propanoic acid](/img/structure/B13454869.png)
![Methyl3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylatehydrochloride](/img/structure/B13454872.png)
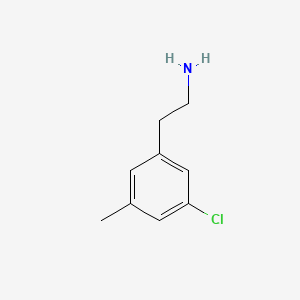
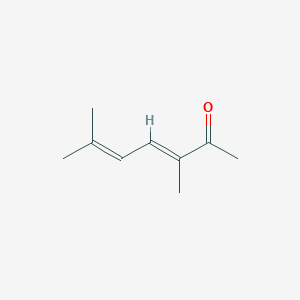
![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)
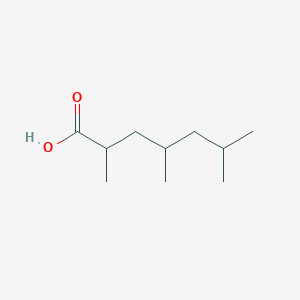
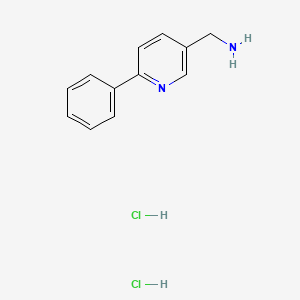

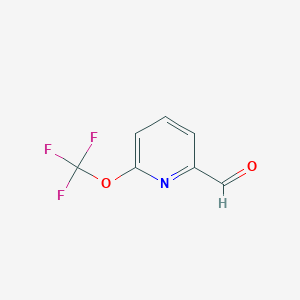
![2-[1-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13454917.png)
